molecular formula C7H6N4O2 B7716967 6-(Azidomethyl)nicotinic acid CAS No. 1393590-50-5

6-(Azidomethyl)nicotinic acid

Cat. No. B7716967
CAS RN: 1393590-50-5
M. Wt: 178.15 g/mol
InChI Key: VZMZUSGZROUDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Azidomethyl)nicotinic acid is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a derivative of nicotinic acid, which is a water-soluble vitamin that plays an important role in energy metabolism. The azido group in this compound makes it a useful tool for studying biological processes, as it can be selectively activated using light.

Scientific Research Applications

  • Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives :

    • Study on the effects of thionicotinic acid analogs on vasorelaxation and antioxidative activity.
    • Findings reveal novel vasorelaxant and antioxidant properties, with potential therapeutic development (Prachayasittikul et al., 2010).
  • Receptors for Nicotinic Acid and Anti-lipolytic Effect :

    • Investigation of nicotinic acid receptors in adipocytes.
    • Discovery of specific receptors that mediate nicotinic acid's lipid-modifying effects (Tunaru et al., 2003).
  • Production of 6-Hydroxynicotinic Acid :

    • Process for producing 6-hydroxynicotinic acid through enzymatic hydroxylation.
    • Useful for industrial applications of nicotinic acid derivatives (Mizon, 1995).
  • Identification of Nicotinic Acid Receptors :

    • Exploration of receptors for nicotinic acid and their role in dyslipidemia treatment.
    • Identification of G protein-coupled receptor HM74 as a receptor for nicotinic acid (Wise et al., 2003).
  • G Protein-Coupled Receptor for Nicotinic Acid :

    • Study of nicotinic acid and derivatives on G protein activation.
    • Findings suggest a specific receptor for nicotinic acid in adipocytes and spleen (Lorenzen et al., 2001).
  • Nicotinic Acid in Atherosclerosis Treatment :

    • Research on nicotinic acid's role in atherosclerosis treatment.
    • Demonstrates the activation of receptor GPR109A on immune cells and its antiatherosclerotic effects (Lukasova et al., 2011).
  • Nicotinic Acid Receptor Agonist in Psoriasis Drug :

    • Identification of monomethylfumarate as a nicotinic acid receptor agonist.
    • Potential implications for treating lipid disorders and psoriasis (Tang et al., 2008).
  • Herbicidal Activity of Nicotinic Acid Derivatives :

    • Design and synthesis of N-(arylmethoxy)-2-chloronicotinamides for herbicidal activity.
    • Potential for developing new herbicides from nicotinic acid derivatives (Yu et al., 2021).
  • Inhibitors of Carbonic Anhydrase III in Hyperlipidemia and Cancer :

    • Study of 6-substituted nicotinic acid analogs as potential inhibitors of carbonic anhydrase III.
    • Relevant in managing dyslipidemia and cancer progression (Mohammad et al., 2017).
  • Methods for Industrial Production of Nicotinic Acid :

    • Review of ecological methods for producing nicotinic acid.
    • Focus on green chemistry and environmental considerations (Lisicki et al., 2022).

properties

IUPAC Name

6-(azidomethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-11-10-4-6-2-1-5(3-9-6)7(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMZUSGZROUDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azidomethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(Azidomethyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(Azidomethyl)nicotinic acid
Reactant of Route 4
6-(Azidomethyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(Azidomethyl)nicotinic acid
Reactant of Route 6
6-(Azidomethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.